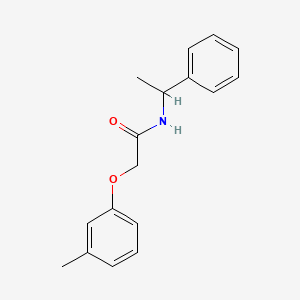
N-cyclohexyl-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(2-quinolinylthio)propanamide, also known as CQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CQPA belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
N-cyclohexyl-2-(2-quinolinylthio)propanamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmission. By binding to a site on mGluR5 that is distinct from the glutamate binding site, this compound enhances the activity of the receptor in response to glutamate stimulation. This leads to an increase in intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in the hippocampus, which is a brain region involved in learning and memory. It also enhances long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound has been shown to reduce anxiety and depression-like behaviors in preclinical models, which is thought to be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
实验室实验的优点和局限性
N-cyclohexyl-2-(2-quinolinylthio)propanamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to penetrate the blood-brain barrier. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain a consistent level of drug exposure. Additionally, the use of this compound in animal models can be limited by its potential off-target effects and the need for appropriate controls to account for potential non-specific effects.
未来方向
There are several future directions for the study of N-cyclohexyl-2-(2-quinolinylthio)propanamide, including the development of more potent and selective compounds that target mGluR5, as well as the investigation of its potential therapeutic applications in other neurological and psychiatric disorders. The use of this compound in combination with other drugs or behavioral interventions may also be explored as a potential treatment strategy. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on synaptic plasticity and neuronal function.
合成方法
N-cyclohexyl-2-(2-quinolinylthio)propanamide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-chloropyridine with cyclohexyl isocyanate to form the intermediate N-cyclohexyl-2-(2-pyridyl)propanamide. This intermediate is then reacted with 2-chloroquinoline-3-thiol to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学研究应用
N-cyclohexyl-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in preclinical models. This compound has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-cyclohexyl-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(18(21)19-15-8-3-2-4-9-15)22-17-12-11-14-7-5-6-10-16(14)20-17/h5-7,10-13,15H,2-4,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRABWHHLBLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)

![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
